molecular formula C9H19N3O B055365 N-Butylpiperazine-1-carboxamide CAS No. 118133-25-8

N-Butylpiperazine-1-carboxamide

Cat. No. B055365
M. Wt: 185.27 g/mol
InChI Key: GDLGILNCCMSFAX-UHFFFAOYSA-N
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Patent
US04987132

Procedure details

10% Palladium-on-carbon (250 mg) was added to a solution of 2.8 g of 1-benzyl-4-butylaminocarbonylpiperazine in 15 ml of ethanol, and catalytic reduction was carried out until cessation of hydrogen absorption. The catalyst was then filtered off, and the filtrate was concentrated under reduced pressure to give 2.2 g of 1-butylaminocarbonylpiperazine. This product was submitted to the next step without purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([NH:16][CH2:17][CH2:18][CH2:19][CH3:20])=[O:15])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH2:17]([NH:16][C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:15])[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)NCCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out until cessation of hydrogen absorption
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 116.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.